Diethoxy(methyl)phenylsilane
Overview
Description
Diethoxy(methyl)phenylsilane, also known as Methyl-phenyl-diethoxysilane, is a chemical compound with the linear formula C6H5Si(OC2H5)2CH3 . It has a molecular weight of 210.34 .
Molecular Structure Analysis
The molecular structure of Diethoxy(methyl)phenylsilane is represented by the formula C6H5Si(OC2H5)2CH3 . This indicates that the molecule consists of a phenyl group (C6H5) attached to a silicon atom, which is further connected to a methyl group (CH3) and two ethoxy groups (OC2H5).
Physical And Chemical Properties Analysis
Diethoxy(methyl)phenylsilane is a liquid at 20°C . It has a boiling point of 218°C and a flash point of 89°C . The compound has a specific gravity of 0.97 at 20°C and a refractive index of 1.47 .
Scientific Research Applications
Diethoxy(methyl)phenylsilane is a chemical compound with the molecular formula C11H18O2Si and a molecular weight of 210.35 . It is a colorless to almost colorless clear liquid and is used in various fields such as Materials Science , Electronic Materials , Self Assembly Materials , and Contact Printing Materials . It also finds use as a Silane Coupling Agent/Adhesion Promoter .
-
Adhesives and Sealants : Diethoxy(methyl)phenylsilane is used as a crosslinking agent in adhesives and sealants . This involves the compound reacting with other materials to form a network of bonds, which can enhance the strength and durability of the adhesive or sealant.
-
Reduction Agent : Similar compounds like Phenylsilane have been used as reducing agents for the partial reduction of phosphine oxide groups in poly (4,4′-diphenylphenylphosphine oxide) (PAPO) to phosphine . Although not directly related to Diethoxy(methyl)phenylsilane, it suggests potential for similar applications.
-
Photopolymerization : Phenylsilane can undergo photopolymerization with methyl methacrylate (MMA) to form poly (MMA) containing SiH groups . This process involves the use of light to initiate a polymerization reaction, which could be a potential application for Diethoxy(methyl)phenylsilane.
-
Surface Modification : Silanes, including Diethoxy(methyl)phenylsilane, are often used for surface modification to improve the bonding between inorganic and organic materials . This can be useful in a variety of fields, including materials science and engineering.
-
Synthesis of Silicon-based Polymers : Diethoxy(methyl)phenylsilane could potentially be used in the synthesis of silicon-based polymers . These polymers have a wide range of applications, including in the production of coatings, adhesives, and sealants.
-
Preparation of Hybrid Materials : Diethoxy(methyl)phenylsilane could be used in the preparation of hybrid materials . These materials combine the properties of inorganic and organic compounds, and have potential applications in a variety of fields, including electronics and materials science.
Safety And Hazards
Diethoxy(methyl)phenylsilane is classified as a combustible liquid. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves and eye/face protection .
Relevant Papers
A paper titled “Synthesis of diethoxy(phenyl)silane and its polycondensation in acetic acid” discusses the synthesis of Diethoxy(phenyl)silane . The paper could provide more insights into the compound and its properties .
properties
IUPAC Name |
diethoxy-methyl-phenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGEHQPOWJJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870773 | |
Record name | (Diethoxymethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphenyldiethoxysilane | |
CAS RN |
775-56-4 | |
Record name | (Diethoxymethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (diethoxymethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (diethoxymethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Diethoxymethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethoxymethylphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.